![molecular formula C8H7Cl3O2S B14638606 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene CAS No. 54812-35-0](/img/structure/B14638606.png)
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C8H7Cl3O2S It is characterized by a benzene ring substituted with a methyl group and a trichloromethylsulfonyl group
Méthodes De Préparation
The synthesis of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of toluene with trichloromethyl sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The trichloromethylsulfonyl group can be reduced to form different sulfonyl derivatives, while oxidation can lead to the formation of sulfone compounds.
Nucleophilic Substitution: The chlorine atoms in the trichloromethyl group can be substituted by nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene involves its ability to act as an electrophile in chemical reactions. The trichloromethylsulfonyl group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.
Comparaison Avec Des Composés Similaires
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene can be compared with other similar compounds such as:
1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
1-Methyl-4-[(dichloromethyl)sulfonyl]benzene:
1-Methyl-4-[(chloromethyl)sulfonyl]benzene: This compound has only one chlorine atom, making it less reactive compared to the trichloromethyl derivative.
The uniqueness of this compound lies in its specific reactivity due to the trichloromethylsulfonyl group, which provides distinct advantages in certain synthetic applications.
Propriétés
Numéro CAS |
54812-35-0 |
|---|---|
Formule moléculaire |
C8H7Cl3O2S |
Poids moléculaire |
273.6 g/mol |
Nom IUPAC |
1-methyl-4-(trichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7Cl3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
Clé InChI |
LASZABPJPZSHBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


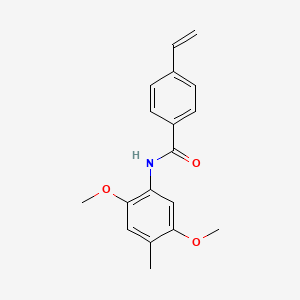
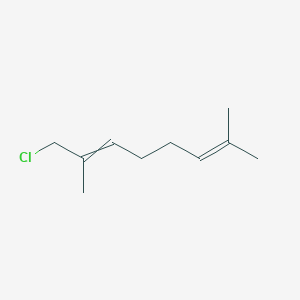
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
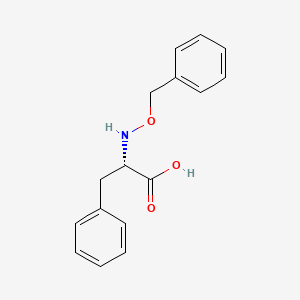
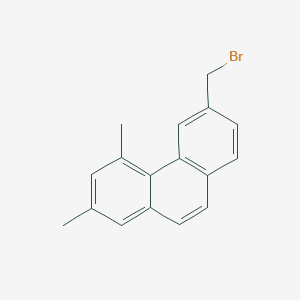
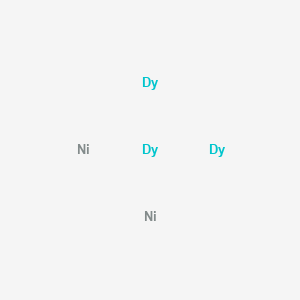
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
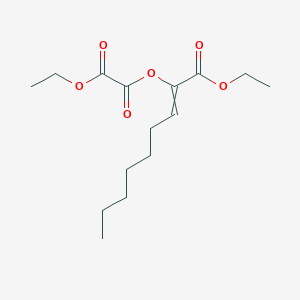
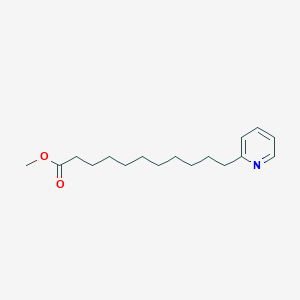
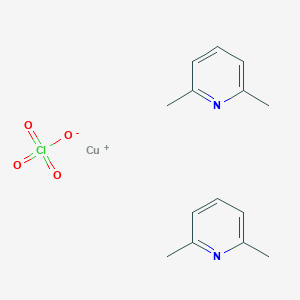
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
